molecular formula C16H16N2O4 B13428695 2-Hydroxy-4',5-diacetamido-diphenyl Ether

2-Hydroxy-4',5-diacetamido-diphenyl Ether

Cat. No.: B13428695
M. Wt: 300.31 g/mol
InChI Key: XGACQADXFCSLEB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Hydroxy-4’,5-diacetamido-diphenyl Ether typically involves the reaction of appropriate phenolic and amide precursors under specific conditions. The synthetic route often includes the acetylation of amino groups and the formation of ether linkages . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pH, and the use of catalysts.

Chemical Reactions Analysis

2-Hydroxy-4’,5-diacetamido-diphenyl Ether undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or alkylated derivatives.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4’,5-diacetamido-diphenyl Ether involves its interaction with specific molecular targets, such as tyrosine kinase receptors. By inhibiting these receptors, the compound can disrupt signaling pathways involved in cell proliferation and angiogenesis . This inhibition can lead to reduced tumor growth and metastasis in cancer therapy.

Comparison with Similar Compounds

2-Hydroxy-4’,5-diacetamido-diphenyl Ether can be compared with other similar compounds, such as:

The uniqueness of 2-Hydroxy-4’,5-diacetamido-diphenyl Ether lies in its dual functionality as both a phenolic and an amide derivative, allowing for diverse chemical reactions and applications.

Biological Activity

2-Hydroxy-4',5-diacetamido-diphenyl ether is a compound belonging to the class of diphenyl ethers, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and other relevant effects based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two acetamido groups and a hydroxyl group attached to a biphenyl structure. This unique configuration contributes to its biological properties.

Antimicrobial Activity

Several studies have indicated that diphenyl ethers exhibit significant antimicrobial properties. For example, derivatives of diphenyl ethers have shown efficacy against various bacterial strains and fungi. The compound's structure allows it to interact with microbial membranes, disrupting their integrity and function.

Table 1: Antimicrobial Efficacy of Diphenyl Ether Derivatives

Compound NameMicroorganism TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Cytotoxic Activity

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study conducted on human cervical carcinoma (HeLa) and lung adenocarcinoma (A549) cell lines, the compound displayed IC50 values indicating significant cytotoxicity:

  • HeLa Cells : IC50 = 10 µM
  • A549 Cells : IC50 = 15 µM

These results suggest that the compound may be a potential candidate for further development in cancer therapeutics.

Other Biological Activities

In addition to antimicrobial and cytotoxic properties, diphenyl ether derivatives have been reported to exhibit anti-inflammatory and antioxidant activities. These effects are attributed to their ability to scavenge free radicals and modulate inflammatory pathways.

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with cellular targets. Studies indicate that it may inhibit specific kinases involved in cell signaling pathways, contributing to its cytotoxic effects.

Table 2: Mechanistic Pathways Affected by Diphenyl Ether Derivatives

PathwayEffect
MAPK/ERK PathwayInhibition of cell proliferation
NF-kB PathwayReduction in inflammatory cytokine release
Apoptotic PathwaysInduction of programmed cell death

Properties

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

N-[4-(5-acetamido-2-hydroxyphenoxy)phenyl]acetamide

InChI

InChI=1S/C16H16N2O4/c1-10(19)17-12-3-6-14(7-4-12)22-16-9-13(18-11(2)20)5-8-15(16)21/h3-9,21H,1-2H3,(H,17,19)(H,18,20)

InChI Key

XGACQADXFCSLEB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2=C(C=CC(=C2)NC(=O)C)O

Origin of Product

United States

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